molecular formula C7H15NO2 B13511908 ethyl (2R)-2-(methylamino)butanoate

ethyl (2R)-2-(methylamino)butanoate

Cat. No.: B13511908
M. Wt: 145.20 g/mol
InChI Key: ASWJEYHEBZLUCL-ZCFIWIBFSA-N
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Description

Ethyl (2R)-2-(methylamino)butanoate is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is a derivative of butanoic acid and contains an ethyl ester group and a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-2-(methylamino)butanoate typically involves the esterification of (2R)-2-(methylamino)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

(2R)-2-(methylamino)butanoic acid+ethanolacid catalystethyl (2R)-2-(methylamino)butanoate+water\text{(2R)-2-(methylamino)butanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} (2R)-2-(methylamino)butanoic acid+ethanolacid catalyst​ethyl (2R)-2-(methylamino)butanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-(methylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or other amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl (2R)-2-(methylamino)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl (2R)-2-(methylamino)butanoate can be compared with other similar compounds, such as:

    Ethyl (2S)-2-(methylamino)butanoate: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    Ethyl 2-amino-3-methylbutanoate: A structural isomer with a different substitution pattern.

    Mthis compound: A derivative with a methyl ester group instead of an ethyl ester.

These comparisons highlight the uniqueness of this compound in terms of its stereochemistry and functional groups, which can influence its reactivity and applications .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

ethyl (2R)-2-(methylamino)butanoate

InChI

InChI=1S/C7H15NO2/c1-4-6(8-3)7(9)10-5-2/h6,8H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

ASWJEYHEBZLUCL-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@H](C(=O)OCC)NC

Canonical SMILES

CCC(C(=O)OCC)NC

Origin of Product

United States

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